Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate
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Overview
Description
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is an organic compound characterized by its unique structure, which includes a brominated aromatic ring, a cyanomethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate typically involves a multi-step process:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzoic acid.
Esterification: The brominated acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-methylbenzoate.
Amidation: The ester is reacted with cyanomethylamine under basic conditions to introduce the cyanomethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and high-throughput screening for optimal reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 3-bromo-4-methylbenzoic acid derivatives.
Reduction: Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate serves as a versatile intermediate for the preparation of more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may act as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound can be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyanomethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methylbenzoate: Lacks the cyanomethyl group, making it less versatile for further functionalization.
Methyl 2-[(4-methylbenzoyl)-(cyanomethyl)amino]acetate: Similar structure but without the bromine atom, which may affect its reactivity and applications.
Ethyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate: An ethyl ester analogue, which may have different physical properties and reactivity.
Uniqueness
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-9-3-4-10(7-11(9)14)13(18)16(6-5-15)8-12(17)19-2/h3-4,7H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYXNMIQVIZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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